![molecular formula C15H22N2 B3331599 N-ethyl-N-isopropyl-tryptamine CAS No. 848130-11-0](/img/structure/B3331599.png)
N-ethyl-N-isopropyl-tryptamine
Overview
Description
N-ethyl-N-isopropyl-tryptamine, also known as Ethylisopropyltryptamine (EiPT), is a chemical of the tryptamine family . It produces psychedelic and hallucinogenic effects . It was probably first synthesized by American psychopharmacologist, Alexander Shulgin . EiPT is closely related to the compounds diethyltryptamine (DET) and DIPT .
Synthesis Analysis
The synthesis of tryptamine derivatives like EiPT involves targeting the amine of the tryptamine side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules . The original synthesis date of EiPT is unknown .Molecular Structure Analysis
EiPT is a synthetic indole molecule of the tryptamine chemical class . Tryptamines share a core structure comprised of a bicyclic indole heterocycle attached at R3 to an amino group via an ethyl side chain . EiPT features one propyl and one ethyl group bound to the terminal amine RN of its tryptamine backbone .Physical And Chemical Properties Analysis
EiPT has a molar mass of 230.355 g·mol−1 . Its melting point ranges from 71 to 73 °C (160 to 163 °F) . The full chemical name of this structure is N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine .Safety and Hazards
Very little is known about the psychopharmacological properties of EiPT, but reports suggest it produces psychedelic effects that can last 4–6 hours . According to Shulgin, this compound tends to produce nausea, dysphoria, and other unpleasant side-effects . It also lacks the hallucinatory and visual properties usually associated with psychedelic drugs . There have been no reported deaths or hospitalizations from EiPT, but its safety profile is unknown .
properties
IUPAC Name |
N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-4-17(12(2)3)10-9-13-11-16-15-8-6-5-7-14(13)15/h5-8,11-12,16H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZLBYMOYCJZRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=CNC2=CC=CC=C21)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660346 | |
Record name | N-Ethyl-N-(1-methylethyl)-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-isopropyl-tryptamine | |
CAS RN |
848130-11-0 | |
Record name | Ethylisopropyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848130110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-N-(1-methylethyl)-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYLISOPROPYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J8CXV5Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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